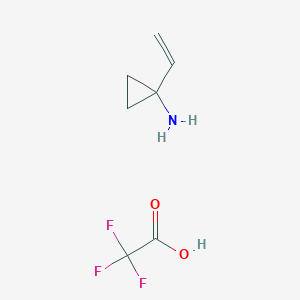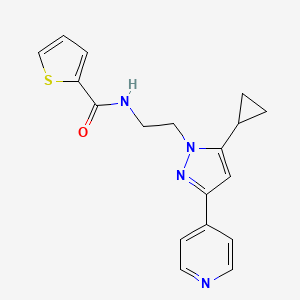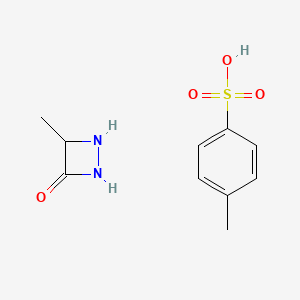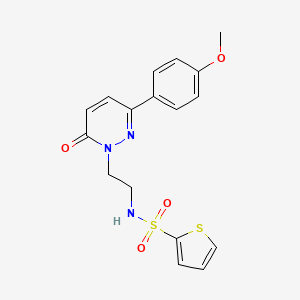![molecular formula C20H18N4O2 B2526035 N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1021106-25-1](/img/structure/B2526035.png)
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that features an indole core, a 1,3,4-oxadiazole ring, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement.
Synthesis of the indole core: Indole derivatives can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of the indole and oxadiazole moieties: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the benzyl group: This can be done through N-alkylation reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of automated synthesizers.
化学反応の分析
Types of Reactions
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using reagents such as N-bromosuccinimide and nitric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Hydrazides.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several applications in scientific research:
作用機序
The mechanism of action of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: shares structural similarities with other indole and oxadiazole derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of the indole core, oxadiazole ring, and benzyl group in a single molecule is unique and contributes to its diverse biological activities.
Biological Activity: Its ability to interact with multiple biological targets and modulate various pathways makes it a compound of interest in drug discovery.
特性
IUPAC Name |
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-22-23-20(26-14)17-12-24(18-10-6-5-9-16(17)18)13-19(25)21-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQFHXVCSZODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2525952.png)


![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)





![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2525967.png)
![4-[(1H-imidazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2525969.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525971.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)

